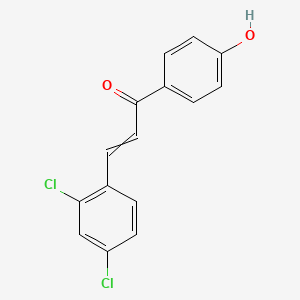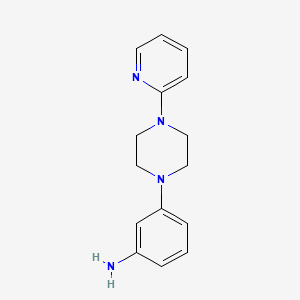
3-(4-Pyridin-2-yl-piperazin-1-yl)-phenylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Pyridin-2-yl-piperazin-1-yl)-phenylamine is a compound that features a piperazine ring substituted with a pyridine moiety and an aniline group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Pyridin-2-yl-piperazin-1-yl)-phenylamine typically involves the reaction of 4-pyridin-2-yl-piperazine with an appropriate aniline derivative. One common method involves the nucleophilic substitution reaction where the piperazine nitrogen attacks the electrophilic carbon of the aniline derivative, forming the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Pyridin-2-yl-piperazin-1-yl)-phenylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine nitrogen can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Reduced derivatives with hydrogenated piperazine rings.
Substitution: Alkylated or acylated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
3-(4-Pyridin-2-yl-piperazin-1-yl)-phenylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies and enzyme inhibition assays.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-(4-Pyridin-2-yl-piperazin-1-yl)-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one: This compound has a similar piperazine-pyridine structure but with a benzo[b]thiophene moiety.
Substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds also feature piperazine and pyridine rings but with different substituents.
Uniqueness
3-(4-Pyridin-2-yl-piperazin-1-yl)-phenylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
831203-58-8 |
|---|---|
Molekularformel |
C15H18N4 |
Molekulargewicht |
254.33 g/mol |
IUPAC-Name |
3-(4-pyridin-2-ylpiperazin-1-yl)aniline |
InChI |
InChI=1S/C15H18N4/c16-13-4-3-5-14(12-13)18-8-10-19(11-9-18)15-6-1-2-7-17-15/h1-7,12H,8-11,16H2 |
InChI-Schlüssel |
SMGHDWGMYMLTDO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C2=CC=CC(=C2)N)C3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


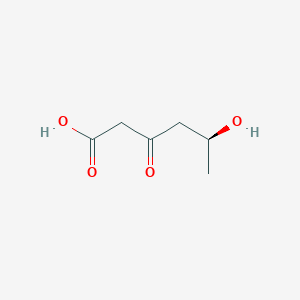
![(3R,4R)-3-(Propan-2-yl)-4-[(trimethylsilyl)ethynyl]oxetan-2-one](/img/structure/B12539162.png)
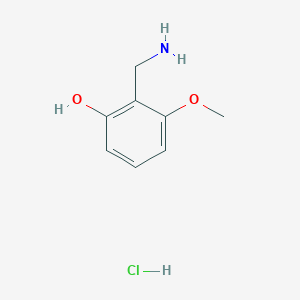
![Benzonitrile, 2-[6-(4-aminophenyl)-3-hexene-1,5-diynyl]-](/img/structure/B12539167.png)
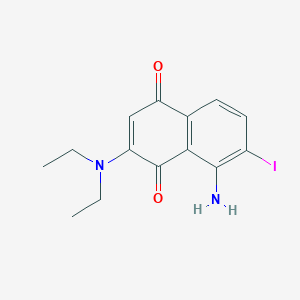
![Propanedinitrile, (4-oxonaphtho[2,3-b]thien-9(4H)-ylidene)-](/img/structure/B12539180.png)
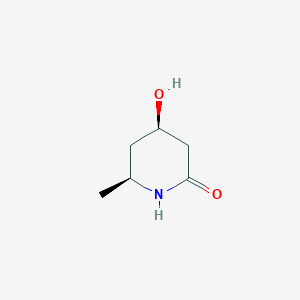
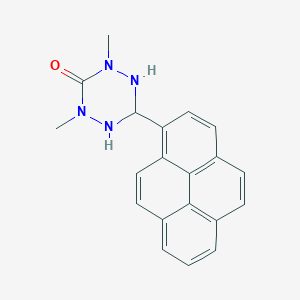
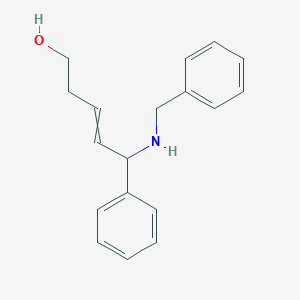
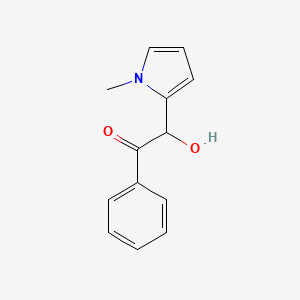
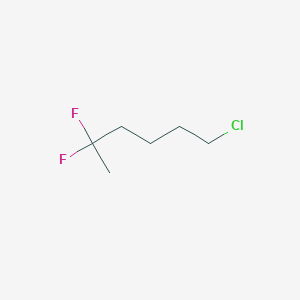
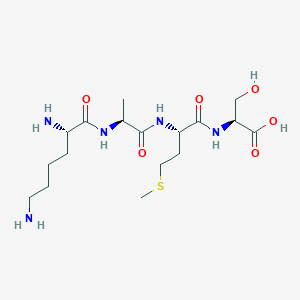
![1,3,6-Triazabicyclo[4.2.1]nonane](/img/structure/B12539219.png)
